Researchers synthesizing asymmetric D-A materials face statistical product mixtures and low yields when using dibrominated BTD, requiring tedious chromatography.
4-Bromo-2,1,3-benzothiadiazole (CAS 22034-13-5) is a highly reactive, monofunctionalized electron-deficient building block widely utilized in organic electronics and medicinal chemistry. Featuring a single bromine atom at the 4-position of the strongly electron-withdrawing 2,1,3-benzothiadiazole (BTD) core, it serves as a highly effective electrophile for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira protocols. Unlike its symmetric dibrominated counterpart, this compound enables the precise synthesis of asymmetric donor-acceptor (D-A) architectures, fluorescent probes, and end-capped conjugated polymers without the statistical yield losses associated with over-coupling [1].
Substituting 4-Bromo-2,1,3-benzothiadiazole with the more common 4,7-dibromo-2,1,3-benzothiadiazole for asymmetric synthesis introduces severe procurement and process inefficiencies. Attempting a mono-coupling reaction on the dibrominated analog inevitably yields a statistical mixture of unreacted starting material, the desired mono-adduct, and the di-coupled byproduct, which requires labor-intensive chromatographic separation and slashes the effective yield[1]. Furthermore, substituting with the 5-bromo regioisomer fails in optoelectronic applications, as the 4-position is electronically distinct; functionalization at the 4-position provides enhanced conjugation with the thiadiazole nitrogens, enabling the strong intramolecular charge transfer (ICT) necessary for red-shifted emission and large Stokes shifts[2].
In the synthesis of asymmetric D-A fluorophores, the use of 4-Bromo-2,1,3-benzothiadiazole allows for quantitative or near-quantitative conversion. Studies demonstrate that Suzuki-Miyaura coupling of 4-bromo-2,1,3-benzothiadiazole with indolyl-boronic acids yields the target asymmetric compounds in 84% to 99% yields[1]. In contrast, attempting controlled mono-functionalization of 4,7-dibromo-2,1,3-benzothiadiazole inherently limits the theoretical yield of the mono-adduct to a statistical maximum, accompanied by significant purification penalties [1].
| Evidence Dimension | Target asymmetric mono-coupled product yield |
| Target Compound Data | 84% - 99% yield (direct coupling) |
| Comparator Or Baseline | <50% practical yield (statistical mono-coupling of 4,7-dibromo analog) |
| Quantified Difference | >40% absolute yield improvement and elimination of di-adduct separation |
| Conditions | Palladium-catalyzed cross-coupling (e.g., PEPPSI-Ipr or Pd(PPh3)4) |
Procuring the mono-brominated precursor directly eliminates complex downstream purification and drastically reduces catalytic and boronic acid reagent waste.
The presence of a single bromine atom disrupts the molecular symmetry of the benzothiadiazole core, significantly altering its thermal and physical properties. 4-Bromo-2,1,3-benzothiadiazole exhibits a melting point of 80.1–81.7 °C [1]. In stark contrast, the highly symmetric 4,7-dibromo-2,1,3-benzothiadiazole has a melting point of 188.4–189.5 °C [1]. This >100 °C difference in melting point correlates with drastically improved solubility of the mono-bromo derivative in common organic solvents (e.g., toluene, dichloromethane, and hexane), facilitating higher concentration reaction mixtures and easier handling at ambient temperatures.
| Evidence Dimension | Melting Point (Thermal Phase Transition) |
| Target Compound Data | 80.1–81.7 °C |
| Comparator Or Baseline | 188.4–189.5 °C (4,7-dibromo-2,1,3-benzothiadiazole) |
| Quantified Difference | ~108 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, purified crystalline solid |
The lower melting point and enhanced solubility streamline industrial scale-up by allowing higher molarity reactions and reducing the need for harsh, high-boiling solvents.
For optoelectronic and bioimaging applications, the position of the halogen is critical. The 4-position is directly adjacent to the electron-withdrawing thiadiazole ring, maximizing the electronic communication between the BTD core and the coupled donor moiety. Comparing 4-bromo-2,1,3-benzothiadiazole to the 5-bromo-2,1,3-benzothiadiazole isomer (melting point 59.1–60.3 °C)[1], the 4-substituted derivatives consistently exhibit stronger intramolecular charge transfer (ICT) [2]. This specific regiochemistry is responsible for the pronounced solvatochromism and large Stokes shifts characteristic of BTD-based fluorophores, which cannot be replicated by 5-position substitution.
| Evidence Dimension | Electronic coupling and ICT strength |
| Target Compound Data | 4-position substitution (direct conjugation with thiadiazole nitrogen) |
| Comparator Or Baseline | 5-position substitution (meta-like relationship to the primary electron-withdrawing axis) |
| Quantified Difference | Stronger red-shifted emission and larger Stokes shifts for 4-substituted D-A molecules |
| Conditions | Photophysical characterization of resulting D-A fluorophores |
Buyers developing OLEDs or fluorescent probes must procure the 4-bromo isomer to achieve the target emission wavelengths and minimize self-absorption.
Directly utilizes the high mono-coupling yield of the 4-bromo precursor to create highly tunable, solvatochromic dyes for lipid droplet imaging and cellular tracking, avoiding the low yields associated with dibrominated alternatives [1].
Leverages the monofunctional nature of the compound to terminate polymer chains with an electron-deficient BTD unit, controlling molecular weight and tuning the HOMO/LUMO levels of the final material without risking unwanted cross-linking [2].
Exploits the specific regiochemistry and solubility profile of the 4-substituted BTD core to build targeted pharmaceutical scaffolds where precise spatial arrangement of hydrogen bond acceptors and hydrophobic domains is required [3].
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